5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide is a complex organic compound with the molecular formula C17H13NO2S. It is known for its unique structure, which includes a benzothienoisoquinoline core with two methyl groups and an oxygenated sulfur atom.
Preparation Methods
The synthesis of 5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the oxygenated sulfur atom.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of benzothienoisoquinoline derivatives.
Biology: Researchers investigate its potential biological activities, including its interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, although specific medical applications are still under investigation.
Industry: Its unique chemical structure makes it a candidate for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to interact with specific enzymes, receptors, or other biomolecules. The exact pathways and molecular targets are subjects of ongoing research, and detailed mechanisms are yet to be fully elucidated .
Comparison with Similar Compounds
5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide can be compared with other benzothienoisoquinoline derivatives. Similar compounds include:
- 5,11-Dimethyl1benzothieno[3,2-g]isoquinoline : This compound has a similar core structure but differs in the position of the sulfur atom and the oxidation state.
- Benzofuro[2,3-g]isoquinoline,5,11-dimethyl- : Another related compound with a different heterocyclic system.
The uniqueness of 5,11-Dimethyl1benzothieno[2,3-g]isoquinoline 6,6-dioxide lies in its specific substitution pattern and the presence of the dioxide group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
23018-38-4 |
---|---|
Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5,11-dimethyl-[1]benzothiolo[2,3-g]isoquinoline 6,6-dioxide |
InChI |
InChI=1S/C17H13NO2S/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)21(17,19)20/h3-9H,1-2H3 |
InChI Key |
ZXFXICSWANUESF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.